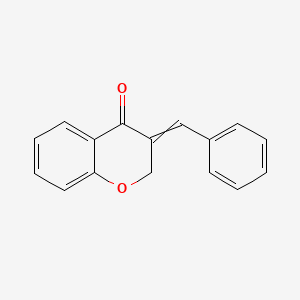

3-Benzylidene-4-chromanone

描述

属性

分子式 |

C16H12O2 |

|---|---|

分子量 |

236.26 g/mol |

IUPAC 名称 |

3-benzylidenechromen-4-one |

InChI |

InChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2 |

InChI 键 |

TXRPREROCFYGHX-UHFFFAOYSA-N |

SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1 |

规范 SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1 |

产品来源 |

United States |

科学研究应用

Antioxidant Properties

Research has demonstrated that derivatives of 3-benzylidene-4-chromanone exhibit potent antioxidant activities. For instance, a study evaluated several derivatives for their ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds such as 5, 13, and 18 showed significant scavenging activity with effective concentrations (EC50) around 13-14 µM . This suggests that these compounds can potentially be used in formulations aimed at reducing oxidative stress in biological systems.

α-Glucosidase Inhibition

The compound has also been investigated for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Notably, compounds 12, 14, and 18 exhibited IC50 values of 15 µM, 25 µM, and 28 µM respectively . This positions 3-benzylidene-4-chromanone derivatives as potential candidates for developing new antidiabetic agents.

Synthetic Routes

The synthesis of 3-benzylidene-4-chromanone typically involves the condensation of chroman-4-one with an aromatic aldehyde in the presence of acid or base catalysts. Variations in synthesis methods have been explored to optimize yields and biological activity .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how structural modifications affect biological activity. For example, the presence of a catechol moiety in certain derivatives enhances antioxidant capacity . Additionally, computational analyses have been conducted to predict the activity of various analogs, helping to identify those with promising antifungal and anticancer properties .

Anticancer Activity

Research indicates that some derivatives of 3-benzylidene-4-chromanone possess anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Homoisoflavonoids derived from this compound class have been reported to exhibit anti-inflammatory activities. These findings suggest potential therapeutic roles in treating inflammatory diseases .

Summary of Findings

The following table summarizes key findings regarding the biological activities of various derivatives of 3-benzylidene-4-chromanone:

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Antioxidant and α-Glucosidase Inhibitory Activities

3-Styrylchromone derivatives (structurally similar but with a styryl group at C-3) exhibit moderate free radical scavenging activity (DPPH EC₅₀: 18–25 µM) and α-glucosidase inhibition (IC₅₀: 30–45 µM) . In contrast, 3-benzylidene-4-chromanone derivatives show superior dual activity. For example:

| Compound | DPPH EC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Key Substituents |

|---|---|---|---|

| 3-Benzylidene-4-chromanone (18) | 13 | 28 | Catechol moiety |

| 3-Styrylchromone (reference) | 18 | 35 | Styryl group |

The catechol moiety in compound 18 enhances radical scavenging via hydrogen bonding and electron donation, while hydrophobic benzylidene groups improve enzyme binding .

Anti-Inflammatory and Cytotoxic Properties

FNF-12, a 3-benzylidene-4-chromanone derivative with a trifluoromethyl group, inhibits MAPK/NF-κB signaling in asthma models (IL-6 reduction: 60% at 10 µM) . Comparatively, homoisoflavonoids (e.g., 7-methoxy derivatives) show weaker anti-inflammatory effects (IL-6 reduction: 30–40% at 10 µM) due to reduced electron-withdrawing substituents .

In cytotoxicity studies, 3-benzylidene-7-methoxychroman-4-one derivatives exhibit potent activity against MCF-7 breast cancer cells (GI₅₀: 2.5–5.0 µM), outperforming 3-methylidenechroman-4-ones (GI₅₀: 10–15 µM) due to enhanced π-π stacking with cellular targets .

Antimicrobial and Antitubercular Activity

3-Benzylidene-4-chromanones with halogen substituents (e.g., 4-chlorobenzylidene) demonstrate broad-spectrum antibacterial activity (MIC: 4–8 µg/mL against S. aureus), while azolyl-4-chromanones show superior antifungal effects (MIC: 2–4 µg/mL against C. albicans) . Against Mycobacterium tuberculosis, 3-benzylidene derivatives (MIC: 1.5–3.0 µM) are more potent than spiro-chromanones (MIC: 5–10 µM), likely due to improved membrane permeability .

Physicochemical and Reactivity Differences

Compared to 1-tetralone analogs, 3-benzylidene-4-chromanones exhibit higher reactivity in thia-Michael reactions, attributed to the electron-deficient α,β-unsaturated ketone system. For example, 4-chromanone derivatives react 3× faster with glutathione than tetralone analogs .

准备方法

Reaction Mechanism and Conditions

For example, Siddaiah et al. condensed 4-chromanone (1a ) with benzaldehyde derivatives (2a–h ) using piperidine as a base, achieving yields of 73–95%. The reaction mixture was heated at 100°C until completion, followed by acidification and purification via silica gel chromatography.

Substituent Effects

The electronic nature of substituents on the benzaldehyde moiety significantly impacts reaction efficiency:

-

Electron-donating groups (e.g., -OH, -OCH₃) enhance reactivity due to increased nucleophilicity of the enolate.

-

Halogen substituents (e.g., -F, -Cl) require prolonged reaction times but improve crystallinity.

Table 1: Selected 3-Benzylidene-4-chromanones Synthesized via Base-Catalyzed Aldol Condensation

| Compound | R₁ (A-ring) | R₂ (B-ring) | Yield (%) | EC₅₀ (DPPH, µM) | IC₅₀ (α-Glucosidase, µM) |

|---|---|---|---|---|---|

| 5 | H | 3',4'-diOH | 85 | 13 | >100 |

| 13 | 7-OH | 3',4'-diOH | 78 | 14 | 25 |

| 18 | 7-OCH₃ | 3',4'-diOH | 90 | 13 | 28 |

| Data sourced from. |

Piperidine-Mediated Condensation

Piperidine serves as both a base and a catalyst in this optimized protocol, enabling milder conditions and higher stereoselectivity.

Procedure

A mixture of 4-chromanone (1.0 mmol), substituted benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) is heated at 100°C for 2–4 hours. The E-isomer predominates due to thermodynamic stability, confirmed by ¹H-NMR (olefinic proton δ 7.8–8.0 ppm).

Advantages

-

Reduced side reactions : Piperidine minimizes retro-aldolization compared to strong inorganic bases.

-

Scalability : Demonstrated for multigram syntheses of antifungal agents like (E)-3-(4-methoxybenzylidene)-6-methoxychroman-4-one.

Iron-Catalyzed Crossed-Aldol Condensation Under Microwave Irradiation

A sustainable approach employs iron catalysts under microwave irradiation, reducing reaction times from hours to minutes.

Protocol

-

Catalyst : FeCl₃ (5 mol%).

-

Solvent : 2-MeTHF (green solvent).

This method achieved 82–94% yields for homoisoflavanoids like Bonducellin and Sappanone A.

Benefits

-

Eco-friendly : Avoids toxic bases and solvents.

-

Functional group tolerance : Compatible with -NO₂, -CN, and heteroaromatic aldehydes.

Synthesis via Baylis-Hillman Adducts

A novel methodology constructs the benzylidene moiety first, followed by cyclization to form the chromanone ring.

Steps

-

Baylis-Hillman Reaction : Methyl acrylate reacts with aryl aldehydes to form adducts.

-

Bromination : Adducts treated with NBS to yield bromomethyl intermediates.

-

Cyclization : Base-mediated intramolecular cyclization forms 3-benzylidene-4-chromanones.

Table 2: Comparison of Baylis-Hillman vs. Traditional Methods

| Parameter | Baylis-Hillman Method | Traditional Method |

|---|---|---|

| Yield (%) | 65–75 | 70–95 |

| Reaction Steps | 3 | 1 |

| Stereoselectivity | >95% E | >90% E |

| Data from. |

Comparative Analysis of Methods

Table 3: Efficiency Metrics Across Methods

| Method | Average Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Base-Catalyzed | 85 | 2–4 h | High | Moderate |

| Piperidine-Mediated | 88 | 2 h | High | Low |

| Iron/Microwave | 90 | 15–30 min | Moderate | Low |

| Baylis-Hillman | 70 | 6–8 h | Low | High |

Challenges and Optimizations

常见问题

Q. Advanced Characterization

- NMR : ¹H/¹³C NMR confirms regiochemistry and isomerism (e.g., δ 7.74 ppm for benzylidene protons in (E)-isomers) .

- X-ray crystallography : Resolves stereochemical ambiguities, as shown for 3-benzyl-5,7-dimethoxychroman-4-ol intermediates .

- HPLC-MS : Quantifies purity and detects trace byproducts in bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。